![molecular formula C7H14ClNOSi B041540 (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile CAS No. 727382-14-1](/img/structure/B41540.png)

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is a chemical compound of interest in organic chemistry due to its potential applications in various synthesis processes. However, specific studies on this compound are limited.

Synthesis Analysis

- The synthesis of related compounds involves lipase-catalyzed enantiomer separation techniques, as demonstrated in the synthesis of 3-hydroxy-4-(tosyloxy)butanenitrile, which is a process involving various lipases in different solvents (Kamal, Khanna, & Krishnaji, 2007).

Molecular Structure Analysis

- The molecular structure of similar compounds like 1,4-bis(trimethylsilyl)-1,3-butadiyne shows significant flexibility in the linear fragment, indicating possible similar structural dynamics in “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” (Trætteberg, Khaikin, Grikina, Liebman, & Hulce, 2001).

Chemical Reactions and Properties

- Compounds like 4-chloro-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, which may share structural similarities, are used in diverse cyclizations, suggesting that “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” could undergo similar reactions (Wolf, Adeel, Reim, Villinger, Fischer, & Langer, 2009).

Physical Properties Analysis

- The physical properties of related compounds can be inferred from studies like the electron diffraction study of 1,4-bis(trimethylsilyl)-1,3-butadiyne, indicating that similar methods could be applied to understand the physical characteristics of “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” (Trætteberg et al., 2001).

Chemical Properties Analysis

- The reactivity and chemical properties of “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” could be similar to those of compounds like 4-alkyl- and 4-(ω-chloroalkyl)-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, which have been synthesized and analyzed for their chemical behavior (Nguyen, Bellur, Appel, & Langer, 2006).

Wissenschaftliche Forschungsanwendungen

Enantiomer Separation and Synthesis

The enzymatic resolution of racemic compounds related to "(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile" has been utilized for synthesizing optically pure substances. For instance, Lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile led to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, showcasing its utility in producing bioactive compounds with high enantiomeric purity (Kamal, Khanna, & Krishnaji, 2007).

Dielectric Material Synthesis

Trimethylsilane derivatives, closely related to "(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile", have been applied in the deposition of dielectric thin films using standard PECVD systems. This includes the production of low-k dielectric versions of amorphous hydrogenated silicon carbide and its oxides, indicating their importance in improving circuit performance in electronic devices (Loboda, 1999).

Safety And Hazards

“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is classified as dangerous . It has hazard statements H301, H311, H314, and H331 . The precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

(3S)-4-chloro-3-trimethylsilyloxybutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYSOKSACGLOAO-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(CC#N)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)O[C@@H](CC#N)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

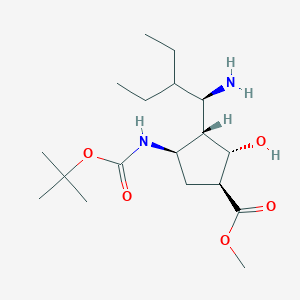

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)